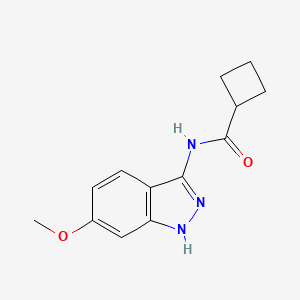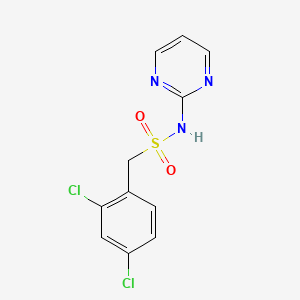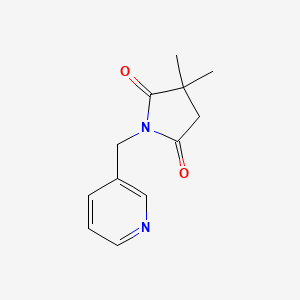![molecular formula C14H15N3O3 B7679741 [4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol, also known as CPNP, is a synthetic compound that has been widely used in scientific research. CPNP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The unique chemical structure of CPNP makes it an attractive candidate for developing new drugs that target PKC and other related signaling pathways.
作用机制
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol inhibits PKC activity by binding to the catalytic domain of the enzyme. PKC consists of a regulatory domain and a catalytic domain. The regulatory domain binds to various second messengers, such as diacylglycerol and calcium, which activate the catalytic domain. This compound binds to the catalytic domain and prevents its activation by the regulatory domain, thereby inhibiting PKC activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models.
实验室实验的优点和局限性
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and can cause cell death at high concentrations. This compound is also relatively expensive, which can limit its use in some research settings.
未来方向
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol research has several future directions. One potential direction is the development of new drugs that target PKC and related signaling pathways. This compound has been used as a template for designing new PKC inhibitors with improved potency and selectivity. Another direction is the investigation of the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound can be used to study the effects of PKC inhibition on disease progression and to identify new therapeutic targets. Finally, this compound can be used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound can be used to identify new signaling pathways that are regulated by PKC and to investigate the mechanisms underlying PKC-mediated cellular processes.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC that has been widely used in scientific research. This compound has several advantages for lab experiments, including its potency and selectivity. This compound has also been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and angiogenesis. This compound research has several future directions, including the development of new drugs that target PKC and related signaling pathways and the investigation of the role of PKC in various diseases and cellular processes.
合成方法
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction between 3-cyclopropyl-4-nitropyrazole and benzyl bromide to form 4-benzyl-3-cyclopropyl-4-nitropyrazole. This intermediate product is then reduced using sodium borohydride to produce 4-(3-cyclopropyl-4-nitropyrazol-1-yl)methylbenzene. Finally, the benzene ring is oxidized using potassium permanganate to yield this compound.
科学研究应用
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol has been extensively used in scientific research to investigate the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways.
属性
IUPAC Name |
[4-[(3-cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-9-11-3-1-10(2-4-11)7-16-8-13(17(19)20)14(15-16)12-5-6-12/h1-4,8,12,18H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUGRFWKGKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2[N+](=O)[O-])CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)

![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)


